

Application Notes and Protocols for T-1095A in Streptozotocin-Induced Diabetic Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **T-1095A**, a potent sodium-glucose cotransporter (SGLT) inhibitor, in streptozotocin (STZ)-induced diabetic animal models. This document outlines the mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.

Introduction

T-1095A and its orally administered prodrug, T-1095, are synthetic derivatives of phlorizin that effectively inhibit renal Na^+ -glucose cotransporters.^[1] Upon oral administration, T-1095 is metabolized into its active form, **T-1095A**, which then suppresses SGLT activity in the kidneys.^[1] This inhibition of renal glucose reabsorption leads to increased urinary glucose excretion, thereby lowering blood glucose levels.^{[1][2][3]} T-1095 has demonstrated efficacy in improving hyperglycemia in streptozotocin (STZ)-induced diabetic rats, making it a valuable tool for studying glucose homeostasis and developing novel antidiabetic therapies.^{[1][2][4]}

Mechanism of Action

Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas.^{[5][6]} It is taken up by beta cells via the GLUT2 glucose transporter.^{[7][8]} Inside the cells, STZ induces DNA alkylation and fragmentation, leading to a cascade of events that includes the depletion of NAD^+ and ATP, increased oxidative stress, and ultimately,

beta-cell necrosis.^[7] This destruction of beta cells results in insulin deficiency and hyperglycemia, mimicking the conditions of type 1 diabetes.^{[7][9]}

T-1095A acts primarily on the kidneys. By inhibiting SGLTs, specifically SGLT2 which is responsible for the majority of glucose reabsorption in the proximal tubule, **T-1095A** effectively reduces the amount of glucose reabsorbed back into the bloodstream.^{[2][3][10]} This leads to a significant increase in urinary glucose excretion and a corresponding decrease in blood glucose levels.^[1] Studies have also suggested that T-1095 can suppress the elevated renal GLUT2 levels observed in STZ-induced diabetic rats.^{[2][3]} This dual action of promoting glucose excretion and potentially modulating glucose transporter expression contributes to its antihyperglycemic effect. Furthermore, the correction of hyperglycemia by T-1095 has been shown to improve insulin sensitivity in skeletal muscle, suggesting it can help mitigate glucose toxicity.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing T-1095 in STZ-induced diabetic rat models.

Table 1: Effect of T-1095 on Blood Glucose and Hemoglobin A1c (HbA1c) in STZ-Induced Diabetic Rats

Treatment Group	Duration	Blood Glucose (mg/dL)	HbA1c (%)	Reference
STZ-Diabetic Control	4 weeks	Elevated	Elevated	[2]
T-1095 (0.03% in diet)	4 weeks	Significantly Reduced	Dose-dependently Decreased	[2]
T-1095 (0.1% in diet)	4 weeks	Significantly Reduced	Dose-dependently Decreased	[2]
STZ-Diabetic Control	8 weeks	Elevated	Elevated	[2]
T-1095 (0.1% in diet)	8 weeks	Reduced	Reduced	[2]

Table 2: Effect of T-1095 on Renal Parameters in STZ-Induced Diabetic Rats (8 weeks of treatment)

Parameter	STZ-Diabetic Control	T-1095 (0.1% in diet)	Reference
Urinary Albumin	Elevated	Prevented Elevation	[2]
Kidney Weight	Elevated	Prevented Elevation	[2]

Experimental Protocols

I. Induction of Diabetes with Streptozotocin (STZ) in Rats

This protocol describes the induction of a type 1 diabetes model using a single high dose of STZ.

Materials:

- Male Sprague-Dawley rats (or other appropriate strain)[\[11\]](#)

- Streptozotocin (STZ)
- Sterile 0.9% sodium chloride (saline)[[11](#)]
- Citrate buffer (pH 4.5)
- Blood glucose meter and test strips
- 10% sucrose water solution[[9](#)][[12](#)]

Procedure:

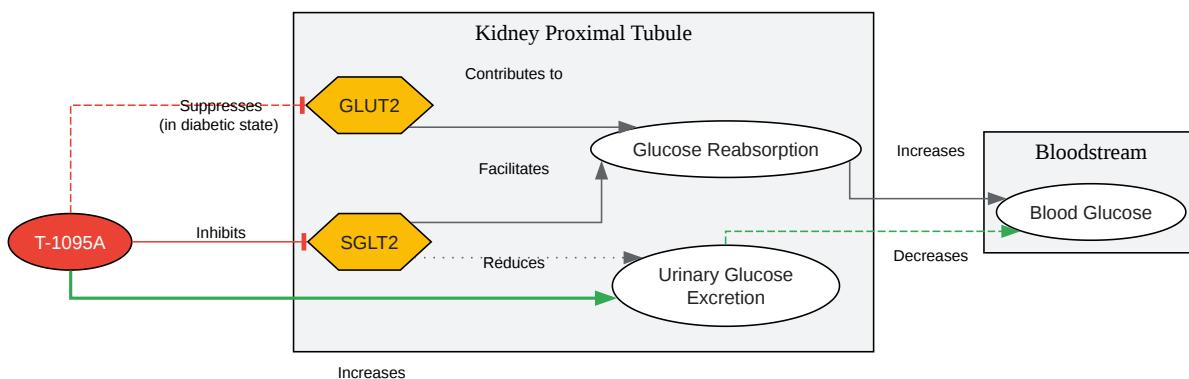
- Animal Acclimatization: House the rats in a controlled environment for at least one week to allow for acclimatization.
- Fasting: Fast the animals overnight (6-8 hours) before STZ injection. Ensure free access to water.[[9](#)][[12](#)][[13](#)]
- STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration. A common dose for inducing type 1 diabetes in rats is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.[[7](#)][[9](#)][[12](#)][[13](#)] The solution should be protected from light.
- STZ Administration: Inject the freshly prepared STZ solution intraperitoneally.
- Post-Injection Monitoring and Hypoglycemia Prevention:
 - An initial transient hyperglycemia is followed by hypoglycemia within 8-24 hours post-injection.[[12](#)]
 - To prevent fatal hypoglycemia, replace drinking water with a 10% sucrose solution for 48 hours immediately after STZ administration.[[9](#)][[12](#)][[13](#)]
- Confirmation of Diabetes:
 - Measure blood glucose levels from the tail vein 48-72 hours after STZ injection.[[11](#)]

- Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., ≥ 15 mM or ≥ 250 mg/dL) are considered diabetic and can be used for the study.[11]
- Continue to monitor blood glucose levels and body weight weekly.[12]

II. Administration of T-1095

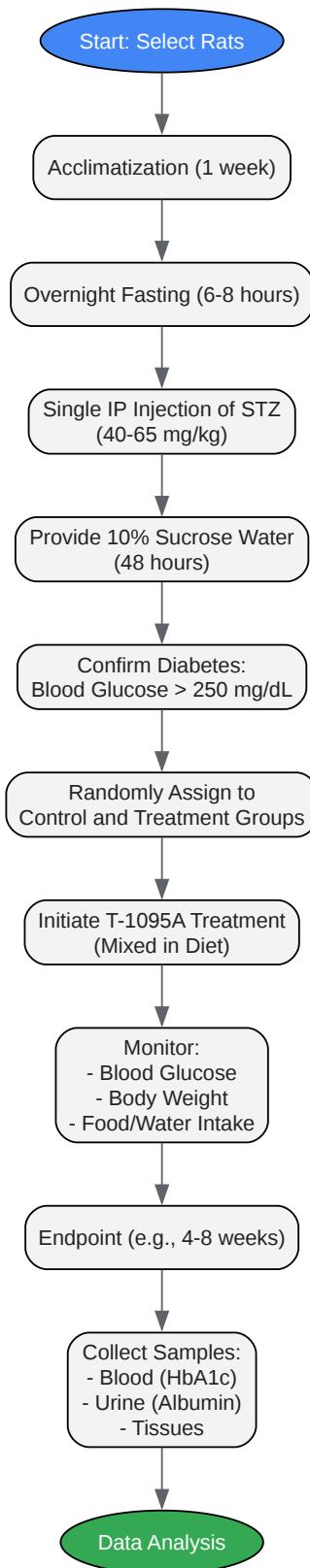
This protocol outlines the chronic administration of T-1095 mixed in the diet.

Materials:


- STZ-induced diabetic rats
- Standard rodent chow
- T-1095 powder

Procedure:

- Diet Preparation:
 - Calculate the required amount of T-1095 to achieve the desired concentration in the diet (e.g., 0.03% or 0.1% wt/wt).[2]
 - Thoroughly mix the T-1095 powder with the powdered or crushed standard rodent chow to ensure a homogenous mixture. Prepare fresh medicated diet regularly.
- Treatment Period:
 - Provide the T-1095 mixed diet and water ad libitum to the diabetic rats for the planned duration of the study (e.g., 4 to 8 weeks).[2][4]
 - A control group of STZ-induced diabetic rats should receive the standard diet without T-1095.
- Monitoring and Data Collection:
 - Monitor food and water intake, body weight, and blood glucose levels at regular intervals throughout the study.


- At the end of the treatment period, collect blood samples for HbA1c analysis and urine for albumin measurement.
- Harvest tissues, such as the kidneys and skeletal muscle, for further histological or molecular analysis.

Visualizations

[Click to download full resolution via product page](#)

Mechanism of **T-1095A** in the kidney.

[Click to download full resolution via product page](#)Workflow for using **T-1095A** in STZ models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. T-1095, an inhibitor of renal Na⁺-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-1095, a renal Na⁺-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correction of hyperglycemia and insulin sensitivity by T-1095, an inhibitor of renal Na⁺-glucose cotransporters, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. staging4.noblelifesci.com [staging4.noblelifesci.com]
- 7. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the SGLT2 Inhibition on Cardiac Remodeling in Streptozotocin-Induced Diabetic Rats, a Model of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for T-1095A in Streptozotocin-Induced Diabetic Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681200#using-t-1095a-in-streptozotocin-induced-diabetic-models>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com